molecular formula C7H15ClN2O2 B2721060 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride CAS No. 2387567-26-0

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride

Cat. No. B2721060
CAS RN: 2387567-26-0
M. Wt: 194.66
InChI Key: XIBOEKJXHFTBQY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride is a chemical compound with the molecular weight of 194.66 . It is used in scientific research and has diverse applications, from drug development to studying neurotransmitter pathways.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.66 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Environmental Monitoring and Remediation

Herbicide Toxicity and Environmental Fate : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities to the queried chemical, focuses on its widespread use in agriculture and the environmental consequences. Studies reveal its presence in soil, air, and water, emphasizing the need for effective environmental monitoring and remediation strategies to mitigate its impact on non-target species and ecosystems Natana Raquel Zuanazzi et al., 2020.

Industrial Applications

Organic Acids in Acidizing Operations : Organic acids, including acetic acid, are used in oil and gas operations for acidizing jobs to enhance hydrocarbon production. Their less corrosive nature compared to hydrochloric acid makes them suitable for high-temperature applications and specific geological formations Luai Alhamad et al., 2020.

Corrosion Inhibition

Metallic Corrosion Monitoring : The use of organic inhibitors, including compounds containing piperazine rings, demonstrates effectiveness in preventing metallic dissolution in acidic media. This research is pivotal for industries relying on acidic cleaning processes, highlighting the importance of selecting suitable inhibitors to protect equipment and infrastructure M. Goyal et al., 2018.

Biotechnology and Bioengineering

Fermentative Production of Acetoin : Acetoin, a compound used in various industries, is produced through microbial fermentation processes. Research into optimizing strains, substrates, and fermentation conditions underscores the potential of biotechnological approaches to enhance acetoin production for commercial use Zijun Xiao et al., 2014.

Wastewater Treatment

Pervaporation for Water–Acetic Acid Mixtures : The separation of acetic acid from aqueous streams through pervaporation demonstrates a viable, environmentally friendly alternative to traditional distillation methods. This technique is particularly relevant for recycling acetic acid in chemical industries, where its presence in wastewater is a common challenge T. Aminabhavi et al., 2003.

properties

IUPAC Name

2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOEKJXHFTBQY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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